molecular formula C8H7F3OS B069855 [4-(Trifluoromethoxy)phenyl]methanethiol CAS No. 175278-03-2

[4-(Trifluoromethoxy)phenyl]methanethiol

Cat. No.: B069855
CAS No.: 175278-03-2
M. Wt: 208.2 g/mol
InChI Key: VWLQXXSOXQNHJM-UHFFFAOYSA-N
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Description

[4-(Trifluoromethoxy)phenyl]methanethiol: is an organic compound with the molecular formula C8H7F3OS It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(Trifluoromethoxy)phenylmagnesium bromide with carbon disulfide to form the corresponding thiol . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of [4-(Trifluoromethoxy)phenyl]methanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Trifluoromethoxy)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, where the thiol can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding sulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, [4-(Trifluoromethoxy)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals. Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the materials science field, this compound is used in the development of advanced materials such as polymers and coatings. Its unique properties can improve the performance and durability of these materials.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Trifluoromethoxy)phenyl]methanamine
  • [4-(Trifluoromethoxy)phenyl]methanol
  • [4-(Trifluoromethoxy)phenyl]isocyanate

Uniqueness

Compared to its analogs, [4-(Trifluoromethoxy)phenyl]methanethiol possesses a thiol group, which imparts unique reactivity and potential for forming strong bonds with metals and other electrophiles. This makes it particularly useful in applications requiring robust chemical interactions, such as in catalysis and materials science.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-6(5-13)2-4-7/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLQXXSOXQNHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380440
Record name [4-(Trifluoromethoxy)phenyl]methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-03-2
Record name [4-(Trifluoromethoxy)phenyl]methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-03-2
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